molecular formula C15H17BO5 B1591206 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid CAS No. 870718-09-5

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Cat. No.: B1591206
CAS No.: 870718-09-5
M. Wt: 288.11 g/mol
InChI Key: AJLNRXRMGFVLDN-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is an organoboron compound with the molecular formula C₁₅H₁₇BO₅ and a molecular weight of 288.11 g/mol . Its IUPAC name is [3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid , reflecting its structural features:

  • A phenylboronic acid core.
  • A 3,5-dimethoxybenzyloxy group (-OCH₂C₆H₃(OCH₃)₂) at the third position of the phenyl ring.

Key identifiers include:

Property Value
CAS Registry Number 870718-09-5
SMILES COc1cc(COc2cccc(c2)B(O)O)cc(OC)c1
InChI Key AJLNRXRMGFVLDN-UHFFFAOYSA-N
Melting Point 100–105 °C (lit.)

The compound exists as a solid under standard conditions and is characterized by its boronic acid functional group, which enables participation in cross-coupling reactions.

Historical Development in Boronic Acid Chemistry

Boronic acids emerged as critical synthetic intermediates following Edward Frankland’s 1860 isolation of ethylboronic acid. The development of this compound aligns with advancements in arylboronic acid chemistry, particularly after Akira Suzuki’s 1979 discovery of the Suzuki-Miyaura coupling. This reaction revolutionized carbon-carbon bond formation, with arylboronic acids serving as nucleophilic partners for palladium-catalyzed cross-couplings. The compound’s design leverages electron-rich aryl groups to enhance stability and reactivity in such transformations, a strategy refined throughout the 1990s–2000s.

Position Within the Arylboronic Acid Family

As a di-ortho-substituted arylboronic acid , this compound occupies a niche within its family due to:

  • Steric and Electronic Modulation : The 3,5-dimethoxybenzyloxy group introduces steric bulk and electron-donating methoxy groups, which influence reaction kinetics in cross-coupling processes. Compared to simpler analogs (e.g., phenylboronic acid), these substituents reduce protodeboronation rates, enhancing stability under basic conditions.
  • Application Scope : Its structure enables use in synthesizing biaryl ethers and complex polyphenolic frameworks, common in pharmaceuticals and materials science. For example, the benzyloxy moiety facilitates ether-forming reactions, while the boronic acid group participates in Suzuki-Miyaura couplings.
  • Synthetic Versatility : The compound serves as a precursor for boronate esters, which are valuable in sensors and molecular recognition systems due to their reversible diol-binding capacity.

This combination of stability and reactivity positions it as a specialized reagent for constructing oxygen-rich aromatic systems, distinguishing it from minimally substituted arylboronic acids.

Properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLNRXRMGFVLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584506
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-09-5
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Phenylmagnesium Bromide Intermediate

  • Step 1: Preparation of the Arylmagnesium Bromide Intermediate

    • Starting from a suitably protected or functionalized aryl bromide bearing the 3-(3,5-dimethoxybenzyloxy) substituent, a Grignard reagent is prepared by reacting the aryl bromide with magnesium in dry ether or THF.
  • Step 2: Reaction with Trimethyl Borate

    • The arylmagnesium bromide is then treated with trimethyl borate at low temperatures (e.g., -78°C to 0°C), forming the corresponding boronate ester intermediate.
  • Step 3: Hydrolysis

    • Acidic workup (e.g., aqueous HCl) hydrolyzes the boronate ester to yield the target boronic acid.

This method is favored for its straightforwardness and ability to tolerate the methoxy and benzyloxy substituents without deprotection or side reactions.

Transition Metal-Catalyzed Borylation of Aryl Halides

  • Palladium- or nickel-catalyzed borylation of aryl halides with diboron reagents (e.g., bis(pinacolato)diboron) can be employed.
  • The 3-(3,5-dimethoxybenzyloxy)phenyl bromide or iodide precursor undergoes catalytic borylation to form the boronic ester, which is hydrolyzed to the boronic acid.
  • This method offers mild conditions and broad functional group tolerance, suitable for complex substituted aryl systems.

Data Summary Table: Preparation Methods Comparison

Preparation Method Key Reagents & Conditions Advantages Limitations
Grignard Reaction with Trimethyl Borate Aryl-Br + Mg → ArMgBr; then + B(OMe)3; hydrolysis High yield; well-established; functional group tolerant Requires dry, inert atmosphere; sensitive to moisture
Directed Ortho-Metalation (DoM) Aryl substrate + n-BuLi; then + trialkyl borate; hydrolysis Regioselective; useful for non-halide substrates Requires strong base; sensitive to other acidic groups
Transition Metal-Catalyzed Borylation Aryl halide + B2(pin)2 + Pd/Ni catalyst; hydrolysis Mild conditions; broad substrate scope Catalyst cost; possible metal contamination

Research Findings and Considerations

  • The presence of the 3,5-dimethoxybenzyloxy substituent necessitates careful selection of reaction conditions to avoid cleavage or demethylation of methoxy groups.
  • Hydrolysis steps must be controlled to prevent decomposition of sensitive groups.
  • The boronic acid product typically crystallizes as a solid with melting point around 100-105 °C, consistent with data from commercial suppliers.
  • The synthetic route via Grignard reagents remains the most practical and frequently employed method for preparing substituted phenylboronic acids like this compound.
  • Transition metal-catalyzed borylation offers a modern alternative, especially for complex molecules where organometallic intermediates are less accessible or stable.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity :
Recent studies have highlighted the use of phenylboronic acid derivatives, including 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, in developing targeted drug delivery systems for cancer therapy. These compounds can be conjugated with nanoparticles to enhance tumor targeting and improve therapeutic efficacy. For example, phenylboronic acid-decorated nanoparticles have shown superior penetration and accumulation in tumor tissues compared to non-decorated counterparts, significantly inhibiting tumor growth in vivo .

Glucose-Sensitive Drug Delivery :
The compound can be utilized in glucose-responsive drug delivery systems. By forming boronate esters with diols present in glucose, it allows for controlled release of therapeutic agents such as insulin, making it highly relevant for diabetes management .

Materials Science

Stimuli-Responsive Polymers :
this compound can be incorporated into polymeric materials to create stimuli-responsive systems. These polymers can respond to changes in pH or the presence of specific biomolecules (like diols), leading to applications in tissue engineering and regenerative medicine . The dynamic nature of boronate ester bonds allows for self-healing properties and adaptability in various environments.

Nanocomposite Development :
The compound has been explored for use in creating nanocomposites that exhibit enhanced mechanical properties and thermal stability. For instance, chitosan-based nanocomposites functionalized with phenylboronic acids have shown promising results for applications in drug delivery and wound healing due to their biocompatibility and biodegradability .

Analytical Chemistry

Sensing Platforms :
Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing biosensors. The incorporation of this compound into sensing platforms can facilitate the detection of glucose and other biomolecules through changes in fluorescence or conductivity upon binding .

Case Studies

Application AreaStudy ReferenceKey Findings
Antitumor ActivityPMC4924506Enhanced tumor targeting using phenylboronic acid-decorated nanoparticles improved efficacy.
Glucose-Sensitive DeliveryJAPS Online (2024)Demonstrated potential for insulin delivery systems responsive to glucose levels.
Stimuli-Responsive PolymersPubMed Review (2019)Highlighted the dynamic nature of PBA-polymers for biomedical applications.
Sensing PlatformsPMC6963673Developed biosensors utilizing phenylboronic acids for detecting biomolecules effectively.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the 3,5-dimethoxybenzyloxy group, which can affect its electronic properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Electronic Effects of Substituents

3,5-Dimethoxyphenylboronic Acid
  • Structure : Methoxy groups at meta positions on the phenyl ring.
  • Reactivity : In Suzuki-Miyaura couplings, 3,5-dimethoxyphenylboronic acid exhibits slightly improved conversion rates compared to electron-deficient boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid). This is attributed to the electron-donating methoxy groups, which enhance transmetallation efficiency despite their meta-positioned inductive withdrawal effects .
  • Yield : Conversions >50% under optimized catalytic conditions (Table 11, entries 1–4 in ).
4-Methoxyphenylboronic Acid
  • Structure : Methoxy group at the para position.
  • Reactivity : Demonstrates superior reactivity in Petasis multicomponent reactions, yielding products >70% due to stronger electron-donating effects at the para position .
3,5-Bis(trifluoromethyl)phenylboronic Acid
  • Structure : Electron-withdrawing trifluoromethyl groups at meta positions.
  • Reactivity : Poor reactivity in both Suzuki and Petasis reactions due to reduced electron density on the boronic acid moiety (e.g., <20% yield in Petasis reactions ).

Key Insight : The electronic nature (electron-donating vs. withdrawing) and substituent position (para vs. meta) critically influence reactivity. Methoxy groups enhance reactivity in electron-rich environments, while trifluoromethyl groups suppress it .

Steric and Solubility Comparisons

3-(Benzyloxy)phenylboronic Acid
  • Structure : Benzyloxy substituent at the meta position.
  • Steric Effects : The benzyl group introduces moderate steric hindrance, reducing coupling efficiency compared to smaller substituents like methoxy.
  • Solubility : Lower water solubility due to the hydrophobic benzyl group, as inferred from phenylboronic acid solubility studies .
3,5-Dimethyl-4-(3,5-dimethoxybenzyloxy)phenylboronic Acid
  • Structure : Additional methyl groups at the 3,5-positions of the phenyl ring.
  • Applications : Specialized in synthesizing sterically hindered biaryls (e.g., CAS 1072951-94-0 ).

Key Insight : Bulky substituents (e.g., benzyl, methyl) reduce reaction rates but enable access to complex architectures. Hydrophobic groups also limit aqueous solubility .

Substituent Position and Reactivity

2,3-Dimethoxyphenylboronic Acid
  • Structure : Methoxy groups at ortho and meta positions.
  • Reactivity: Ortho-substitution creates steric clashes, reducing catalytic turnover in cross-couplings compared to meta-substituted analogs .
3,5-Difluorophenylboronic Acid
  • Structure : Fluorine atoms at meta positions.
  • Reactivity : Fluorine’s strong electron-withdrawing effect lowers the boronic acid’s pKa, enhancing its acidity and Suzuki reaction rates under basic conditions .

Key Insight : Ortho-substitution imposes steric limitations, while electron-withdrawing substituents (e.g., F) improve acidity and reaction kinetics .

Table 1: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield/Conversion Key Factor Reference
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Suzuki-Miyaura Coupling 52–>99% Electron-donating groups
4-Methoxyphenylboronic acid Petasis Reaction >70% Para-substitution
3,5-Bis(trifluoromethyl)phenylboronic acid Petasis Reaction <20% Electron withdrawal
3,5-Difluorophenylboronic acid Suzuki-Miyaura Coupling 61% Enhanced acidity

Biological Activity

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C16H19B O4
  • Molecular Weight : 284.13 g/mol
  • Key Functional Groups : Boronic acid group, methoxy groups

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, affecting their activity.
  • Cell Signaling Modulation : It may influence pathways related to cell growth and apoptosis by modulating receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties.

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)45
HCT-116 (Colon Carcinoma)60

In vitro studies have shown selective cytotoxicity towards these cancer cell lines, indicating its potential as a therapeutic agent.

Antimalarial Properties

Preliminary findings suggest that this compound has antimalarial activity.

Plasmodium SpeciesIC50 (μM)Reference
Plasmodium falciparum<100

This suggests effective inhibition of parasite growth, warranting further investigation into its mechanism of action against malaria.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of various bacterial strains. This supports its potential application in developing new antibiotics.
  • Anticancer Activity : In a recent study, the compound was tested against multiple cancer cell lines, revealing a promising profile for further development as an anticancer agent.
  • Antimalarial Activity : A focused investigation into its effects on Plasmodium falciparum showed that it could be a candidate for new antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, the benzyloxy group can be introduced by reacting 3-bromophenylboronic acid with 3,5-dimethoxybenzyl alcohol under Mitsunobu conditions (e.g., DIAD/TPP) .
  • Optimization : Yield depends on protecting group stability (methoxy groups resist hydrolysis) and boronic acid purity. Anhydride formation (common in boronic acids) must be minimized via inert atmosphere handling and low-temperature storage .

Q. How does the electronic nature of the 3,5-dimethoxybenzyloxy group affect this boronic acid’s reactivity in cross-coupling reactions?

  • Electronic Effects : The methoxy groups are electron-donating, lowering the boronic acid’s pKa (compared to unsubstituted phenylboronic acid, pKa ~8.9) and enhancing its nucleophilicity in Suzuki reactions .
  • Experimental Design : Compare coupling efficiency with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methods :

  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm; aromatic protons in the dimethoxy region).
  • HPLC : Detect anhydride impurities (retention time shifts under reverse-phase conditions) .
  • Titration : Quantify active boronic acid via neutralization titration (purity ranges: 97–112% ).

Advanced Research Questions

Q. How can researchers resolve low yields in Suzuki-Miyaura couplings involving this boronic acid and sterically hindered partners?

  • Troubleshooting :

  • Catalyst Selection : Use bulky ligands (e.g., SPhos or RuPhos) to prevent homocoupling .
  • Solvent Optimization : Replace THF with dioxane or toluene to improve solubility of hindered substrates.
  • Base Screening : Test weaker bases (K₃PO₄) to mitigate boronic acid protodeboronation .

Q. What strategies enable selective functionalization of the dimethoxybenzyloxy moiety without disrupting the boronic acid group?

  • Protection/Deprotection :

  • Protection : Temporarily convert the boronic acid to a trifluoroborate salt (e.g., using KHF₂) to prevent side reactions during benzyloxy group modifications .
  • Deprotection : Cleave the benzyloxy group via hydrogenolysis (Pd/C, H₂) after coupling .

Q. How do solvent polarity and pH influence the stability of this boronic acid in aqueous reaction systems?

  • Stability Studies :

  • pH Dependence : Below pH 7, boronic acids form trigonal planar species prone to hydrolysis. Maintain pH >8 (using phosphate buffers) to stabilize the tetrahedral boronate form .
  • Solvent Effects : Aqueous-organic biphasic systems (e.g., EtOH/H₂O) reduce decomposition rates compared to purely aqueous media .

Q. What computational tools can predict the binding affinity of this compound to biomolecular targets (e.g., lectins or proteases)?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with diol-containing proteins (e.g., ribonuclease A).
  • MD Simulations : Assess binding stability via GROMACS, leveraging the boronic acid’s ability to form reversible ester bonds with serine residues .

Key Citations

  • Suzuki-Miyaura reaction mechanisms and catalyst selection .
  • pKa data for boronic acids .
  • Synthesis and impurity profiles from TCI America .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
Reactant of Route 2
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3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

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